molecular formula C17H17F2NO B5794884 4-tert-butyl-N-(2,6-difluorophenyl)benzamide

4-tert-butyl-N-(2,6-difluorophenyl)benzamide

Cat. No. B5794884
M. Wt: 289.32 g/mol
InChI Key: AZCITDTXWZPKMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-(2,6-difluorophenyl)benzamide, also known as A-438079, is a selective antagonist of the P2X7 receptor, which is a member of the P2X family of ion channels. The P2X7 receptor is expressed in a variety of cells, including immune cells, and is involved in the regulation of inflammation and immune responses. A-438079 has been shown to have potential therapeutic applications in the treatment of various inflammatory and immune-related diseases.

Mechanism of Action

4-tert-butyl-N-(2,6-difluorophenyl)benzamide acts as a selective antagonist of the P2X7 receptor, which is involved in the regulation of inflammation and immune responses. By blocking the activation of the P2X7 receptor, 4-tert-butyl-N-(2,6-difluorophenyl)benzamide inhibits the release of pro-inflammatory cytokines and other mediators of inflammation. 4-tert-butyl-N-(2,6-difluorophenyl)benzamide has also been shown to modulate immune cell function, including the regulation of T cell activation and differentiation.
Biochemical and Physiological Effects:
4-tert-butyl-N-(2,6-difluorophenyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and immunomodulatory effects, 4-tert-butyl-N-(2,6-difluorophenyl)benzamide has been shown to have analgesic effects in animal models of pain. 4-tert-butyl-N-(2,6-difluorophenyl)benzamide has also been shown to have neuroprotective effects, including the prevention of neuronal death and the reduction of neuroinflammation.

Advantages and Limitations for Lab Experiments

One advantage of 4-tert-butyl-N-(2,6-difluorophenyl)benzamide is its selectivity for the P2X7 receptor, which allows for the specific targeting of this receptor in experimental settings. 4-tert-butyl-N-(2,6-difluorophenyl)benzamide has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. One limitation of 4-tert-butyl-N-(2,6-difluorophenyl)benzamide is its potential for off-target effects, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the study of 4-tert-butyl-N-(2,6-difluorophenyl)benzamide. One area of interest is the development of 4-tert-butyl-N-(2,6-difluorophenyl)benzamide as a therapeutic agent for the treatment of inflammatory and immune-related diseases. Further studies are needed to determine the safety and efficacy of 4-tert-butyl-N-(2,6-difluorophenyl)benzamide in human subjects. Another potential future direction is the study of the P2X7 receptor and its role in various physiological processes, including pain, neuroinflammation, and immune cell function. The development of new and more selective P2X7 receptor antagonists may also be an area of interest for future research.

Synthesis Methods

The synthesis of 4-tert-butyl-N-(2,6-difluorophenyl)benzamide involves several steps, starting with the reaction of 2,6-difluoroaniline with tert-butylchloroformate to form 2,6-difluoro-N-tert-butoxycarbonylaniline. This intermediate is then reacted with 4-aminobenzamide to form 4-tert-butyl-N-(2,6-difluorophenyl)benzamide. The synthesis of 4-tert-butyl-N-(2,6-difluorophenyl)benzamide has been described in detail in several publications.

Scientific Research Applications

4-tert-butyl-N-(2,6-difluorophenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects in various animal models of inflammation, including arthritis, colitis, and neuroinflammation. 4-tert-butyl-N-(2,6-difluorophenyl)benzamide has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the regulation of immune cell function.

properties

IUPAC Name

4-tert-butyl-N-(2,6-difluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO/c1-17(2,3)12-9-7-11(8-10-12)16(21)20-15-13(18)5-4-6-14(15)19/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCITDTXWZPKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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